2,2'-Bis(trifluoromethyl)benzidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

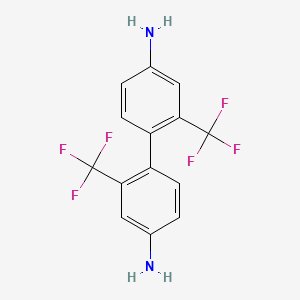

2D Structure

3D Structure

Properties

IUPAC Name |

4-[4-amino-2-(trifluoromethyl)phenyl]-3-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F6N2/c15-13(16,17)11-5-7(21)1-3-9(11)10-4-2-8(22)6-12(10)14(18,19)20/h1-6H,21-22H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVKGJHAQGWCWDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)C(F)(F)F)C2=C(C=C(C=C2)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70348007 | |

| Record name | 2,2'-Bis(trifluoromethyl)benzidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70348007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

341-58-2 | |

| Record name | 2,2'-Bis(trifluoromethyl)benzidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70348007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1,1'-Biphenyl]-4,4'-diamine, 2,2'-bis(trifluoromethyl)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,2'-Bis(trifluoromethyl)benzidine (CAS 341-58-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of 2,2'-Bis(trifluoromethyl)benzidine, also known as TFMB, CAS number 341-58-2. This document is intended to serve as a valuable resource for professionals in research, development, and drug discovery who are interested in utilizing this versatile fluorinated compound.

Core Properties

This compound is a solid organic compound characterized by a biphenyl (B1667301) backbone substituted with two amine groups and two trifluoromethyl groups. These trifluoromethyl groups impart unique properties to the molecule, including enhanced thermal stability, chemical resistance, and specific electronic characteristics.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 341-58-2 | |

| Molecular Formula | C₁₄H₁₀F₆N₂ | |

| Molecular Weight | 320.24 g/mol | |

| Appearance | White to off-white or light yellow powder/crystal | [1][2] |

| Melting Point | 180 - 186 °C | [3][1] |

| Boiling Point | 376.9 ± 42.0 °C (Predicted) | [4] |

| Density | 1.415 ± 0.06 g/cm³ (Predicted) | [5][4] |

| Solubility | Sparingly soluble in water; soluble in methanol (B129727) and other organic solvents.[2][6] | |

| pKa | 3.23 ± 0.10 (Predicted) | [5][7] |

| LogP | 4.287 | [8] |

Safety and Handling

This compound is considered a hazardous substance and requires careful handling. The pertinent safety information is outlined below.

| Hazard Category | GHS Classification and Statements | Source(s) |

| Acute Toxicity | Danger! H301: Toxic if swallowed.[8][9] | |

| Eye Irritation | Warning! H319: Causes serious eye irritation.[8][9] | |

| Precautionary Statements | P264: Wash face, hands and any exposed skin thoroughly after handling.[8] P270: Do not eat, drink or smoke when using this product.[9] P280: Wear protective gloves/protective clothing/eye protection/face protection.[9] P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[8] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10] P405: Store locked up.[9] P501: Dispose of contents/container to an approved waste disposal plant.[10] | |

| Storage | Store in a cool, dry, and well-ventilated place. Recommended storage temperature is 2-8 °C.[3] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound. These protocols are compiled from various literature sources and represent common experimental procedures.

Synthesis of this compound

A widely cited industrial synthesis of this compound involves a three-step process starting from 1-chloro-2-(trifluoromethyl)benzene.

Experimental Details (Composite Protocol):

-

Step 1: Synthesis of 2,2'-Bis(trifluoromethyl)biphenyl (Homocoupling)

-

A Grignard reagent is prepared from 1-chloro-2-(trifluoromethyl)benzene and magnesium in an appropriate solvent like tetrahydrofuran (B95107) (THF).

-

The Grignard reagent then undergoes homocoupling in the presence of a catalyst, such as iron(III) chloride, to yield 2,2'-Bis(trifluoromethyl)biphenyl.

-

-

Step 2: Synthesis of 2,2'-Bis(trifluoromethyl)-4,4'-dinitrobiphenyl (Nitration)

-

The 2,2'-Bis(trifluoromethyl)biphenyl from the previous step is subjected to nitration.

-

This is typically achieved using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to introduce nitro groups at the 4 and 4' positions.

-

-

Step 3: Synthesis of this compound (Reduction)

-

The dinitro compound is dissolved in a suitable solvent, such as toluene.[3]

-

This solution is then hydrogenated in an autoclave under hydrogen pressure (e.g., 1 MPa).[3]

-

A palladium on carbon catalyst (e.g., 5% Pd/C) is used to facilitate the reduction of the nitro groups to amine groups.[3]

-

The reaction is typically carried out at an elevated temperature (e.g., 60 °C) for several hours.[3]

-

After the reaction is complete, the catalyst is filtered off, and the product is isolated from the solution.

-

Purification by Recrystallization

Recrystallization is a standard method to purify the crude this compound. The choice of solvent is crucial for effective purification.

General Protocol:

-

Solvent Selection: A suitable solvent or solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents for recrystallization of aromatic amines include ethanol, methanol, or mixtures like ethanol/water.

-

Dissolution: The crude product is dissolved in a minimal amount of the hot solvent to form a saturated solution.

-

Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered to remove them.

-

Crystallization: The hot, clear solution is allowed to cool slowly and undisturbed. As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals.

-

Isolation: The crystals are collected by vacuum filtration.

-

Washing: The collected crystals are washed with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

-

Drying: The purified crystals are dried under vacuum to remove any residual solvent.

Analytical Characterization

The purity and identity of this compound are typically confirmed using various analytical techniques.

High-Performance Liquid Chromatography (HPLC):

While a specific, universally adopted HPLC method is not detailed in the literature, a general approach for purity analysis of aromatic amines would involve:

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Detector: A UV detector set at a wavelength where the compound exhibits strong absorbance.

-

Quantification: Purity is determined by the area percentage of the main peak relative to all other peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS can be used for both identification and purity assessment.

-

Column: A capillary column with a non-polar or medium-polarity stationary phase is suitable for separating aromatic amines.

-

Carrier Gas: Helium or hydrogen is typically used as the carrier gas.

-

Temperature Program: A temperature gradient is employed to ensure good separation of the analyte from any impurities.

-

Mass Spectrometry: The mass spectrometer provides the mass-to-charge ratio of the compound and its fragments, which serves as a fingerprint for its identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for structural elucidation.

-

¹H NMR: The proton NMR spectrum will show signals corresponding to the aromatic protons. The chemical shifts and coupling patterns provide information about the substitution pattern on the aromatic rings.

-

¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule, including the aromatic carbons and the carbons of the trifluoromethyl groups.

-

¹⁹F NMR: The fluorine NMR spectrum is particularly useful for fluorinated compounds and will show a characteristic signal for the trifluoromethyl groups.

Applications and Signaling Pathways

This compound is a crucial monomer in the synthesis of high-performance polymers, particularly polyimides. The incorporation of this diamine into polymer chains imparts desirable properties such as high thermal stability, excellent mechanical strength, low dielectric constant, and optical transparency.[11]

These advanced polymers find applications in various high-tech fields:

-

Microelectronics: As dielectric substrate materials for flexible printed circuit boards and for insulation in electronic components.[7]

-

Optoelectronics: In the fabrication of colorless and transparent polyimide films for flexible displays and other optical devices.

-

Aerospace: In components that require resistance to extreme temperatures and harsh chemical environments.

-

Advanced Materials: As a building block for Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), which have applications in gas storage, separation, and catalysis.

The logical relationship for its primary application can be visualized as follows:

This technical guide provides a foundational understanding of this compound. For further in-depth research and specific applications, consulting the primary literature is recommended.

References

- 1. ossila.com [ossila.com]

- 2. mt.com [mt.com]

- 3. This compound | 341-58-2 [chemicalbook.com]

- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 5. shimadzu.com [shimadzu.com]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. Bis(trifluoromethyl)aryl derivatives for drug analysis by gas chromatography electron capture negative ion chemical ionization mass spectrometry. Application to the measurement of low levels of clonidine in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. JP4942511B2 - Method for producing 2,2'-bis (trifluoromethyl) -4,4'-diaminobiphenyl - Google Patents [patents.google.com]

- 9. reddit.com [reddit.com]

- 10. This compound | 341-58-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 11. scispace.com [scispace.com]

An In-depth Technical Guide to 2,2'-Bis(trifluoromethyl)benzidine

This technical guide provides a comprehensive overview of 2,2'-Bis(trifluoromethyl)benzidine, a fluorinated aromatic diamine crucial in the development of high-performance polymers and advanced materials. It is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed information on its chemical identity, properties, synthesis, and applications.

Chemical Identity and Nomenclature

IUPAC Name: 4-[4-amino-2-(trifluoromethyl)phenyl]-3-(trifluoromethyl)aniline[1]

CAS Number: 341-58-2

Common Synonyms:

-

2,2'-Bis(trifluoroMethyl)-4,4'-diaMinobiphenyl (TFMB/TFDB)[1][2]

-

2,2'-bis(trifluoromethyl)-[1,1'-bibiphenyl]-4,4'-diamine[1][2]

Physicochemical Properties

This compound is a white to off-white crystalline solid.[2] The presence of trifluoromethyl groups significantly influences its chemical stability, reactivity, and solubility.[2][4]

| Property | Value |

| Molecular Formula | C₁₄H₁₀F₆N₂[2][3][4] |

| Molecular Weight | 320.23 g/mol [1][5] |

| Melting Point | 182 - 186 °C[3][4] |

| Appearance | White to off-white powder/crystals[1][2] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol (B145695), methanol, chloroform, and dichloromethane.[2] |

| Stability | Exhibits good stability under normal conditions, with resistance to light, heat, and moisture.[2] |

Experimental Protocols

Synthesis of this compound

An industrial process for the synthesis of this compound has been developed with a reported high yield of 99%.[3] The process involves three main steps:[3]

-

Formation of 2,2'-Bis(trifluoromethyl)biphenyl: A Grignard reagent is prepared from 1-chloro-2-(trifluoromethyl)benzene. This reagent then reacts with iron(III) chloride in the presence of an oxidizing agent to yield 2,2'-Bis(trifluoromethyl)biphenyl.[3]

-

Nitration: The resulting biphenyl (B1667301) compound is nitrated to form 2,2'-Bis(trifluoromethyl)-4,4'-dinitrobiphenyl.[3]

-

Reduction: The dinitrobiphenyl intermediate is then reduced using hydrogen gas over a Palladium-on-Carbon (Pd/C) catalyst.[3] This reaction is initially conducted at room temperature and a pressure of 0.3 MPa, then heated to 55°C.[3]

Another described synthetic route involves the benzidine (B372746) rearrangement of 3,3'-bis(trifluoromethyl)hydrazobenzene in an ethanol solution with the addition of concentrated hydrochloric acid at 0°C.[7]

Application in Polyimide Synthesis

This compound is a key monomer in the synthesis of high-performance polyimides.[2][3] These polymers are typically prepared via a two-step process:

-

Poly(amic acid) Formation: The diamine is reacted with a dianhydride, such as 2,2',3,3'‑biphenyltetracarboxylic dianhydride (i-BPDA), in a solvent like N,N-dimethylformamide (DMF) at room temperature to form a soluble poly(amic acid) precursor.[8]

-

Imidization: The poly(amic acid) solution is then cast into a film and thermally treated to induce cyclodehydration, resulting in the final polyimide.[8] Alternatively, one-step polycondensation can be carried out in hot m-cresol (B1676322) with a catalyst like isoquinoline.[8]

The incorporation of the rigid and twisted structure of this compound into the polymer backbone disrupts chain packing, leading to improved solubility and optical transparency in the resulting polyimides.[3][9]

Analytical Methods

The analysis of benzidine and its derivatives, including this compound, in biological and environmental samples is crucial for monitoring exposure. Standard analytical techniques include:

-

Gas Chromatography (GC): Often coupled with an electron capture detector (ECD) or a mass spectrometer (MS), GC is used for the determination of benzidine and its metabolites in urine.[10][11] Derivatization is commonly employed to enhance the volatility and detectability of the analytes.[11]

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV or electrochemical detection is another common method for analyzing benzidine and its metabolites in various matrices.[10][11]

-

Thin-Layer Chromatography (TLC): TLC can be used as a screening method for the detection of benzidine in urine.[10][11]

Synthesis Workflow

Caption: Three-step industrial synthesis of this compound.

Applications

The unique properties of this compound make it a valuable compound in several advanced applications:

-

High-Performance Polymers: It is a critical monomer for synthesizing fluorinated polyimides with exceptional thermal stability, chemical resistance, and optical transparency.[3][4] These materials are used in microelectronics, optoelectronics, and for flexible printed circuit boards.[3]

-

Organic Electronics: The resulting polymers are investigated for use as organic semiconductors in devices like Organic Light Emitting Diodes (OLEDs).[4]

-

Pharmaceutical and Agrochemical Synthesis: It serves as an important intermediate in the synthesis of various complex organic compounds.[2][12]

-

Advanced Materials: It is used in the production of high-performance dyes and pigments requiring excellent thermal and lightfastness.[4]

Safety and Handling

This compound is considered a hazardous substance and requires careful handling.

-

Toxicity: It is toxic if swallowed and may be carcinogenic.[2][5][13]

-

Irritation: It can cause serious eye irritation and skin irritation.[2][13] It may also cause respiratory irritation.[2][13]

-

Personal Protective Equipment (PPE): When handling this compound, it is essential to wear appropriate PPE, including safety goggles with side shields, gloves, and protective clothing.[1][13] Work should be conducted in a well-ventilated area or under a chemical fume hood.[1][13]

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes.[1][5] If swallowed, seek immediate medical attention.[1][5] For skin contact, wash with soap and plenty of water.[1]

Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this chemical.[1]

References

- 1. downloads.ossila.com [downloads.ossila.com]

- 2. This compound: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 3. This compound: Production and Applications in Synthesis of Copolymers_Chemicalbook [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.nl [fishersci.nl]

- 7. JP4942511B2 - Method for producing 2,2'-bis (trifluoromethyl) -4,4'-diaminobiphenyl - Google Patents [patents.google.com]

- 8. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]

- 9. ossila.com [ossila.com]

- 10. Table 7-1, Analytical Methods for Determining Benzidine in Biological Samples - Toxicological Profile for Benzidine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. atsdr.cdc.gov [atsdr.cdc.gov]

- 12. This compound (341-58-2) at Nordmann - nordmann.global [nordmann.global]

- 13. synquestlabs.com [synquestlabs.com]

An In-depth Technical Guide to the Molecular Structure of 2,2'-Bis(trifluoromethyl)benzidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Bis(trifluoromethyl)benzidine (TFMB), also known as 4,4'-diamino-2,2'-bis(trifluoromethyl)biphenyl, is a fluorinated aromatic diamine that serves as a crucial building block in the synthesis of high-performance polymers. Its unique molecular architecture, characterized by the presence of two trifluoromethyl (-CF3) groups on the biphenyl (B1667301) backbone, imparts exceptional properties to the materials derived from it. This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of TFMB, with a focus on quantitative data and detailed experimental protocols.

Molecular Structure and Properties

The molecular structure of this compound consists of a biphenyl core with amino groups at the 4 and 4' positions and trifluoromethyl groups at the 2 and 2' positions. The strong electron-withdrawing nature of the trifluoromethyl groups significantly influences the electronic properties and conformation of the molecule, leading to enhanced thermal stability, chemical resistance, and specific solubility characteristics.[1]

Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 341-58-2 | [2] |

| Molecular Formula | C₁₄H₁₀F₆N₂ | [3] |

| Molecular Weight | 320.24 g/mol | [3] |

| Appearance | White to pale yellow powder/crystal | [2] |

| Melting Point | 182 - 186 °C | [3] |

| Solubility | Sparingly soluble in water; Soluble in organic solvents such as methanol, ethanol, chloroform, and dichloromethane. | [1] |

| Purity | >99% | [4] |

Synthesis of this compound

An industrially developed, high-yield process for the synthesis of TFMB involves a three-step sequence starting from 1-chloro-2-(trifluoromethyl)benzene.[5]

References

Synthesis of 2,2'-Bis(trifluoromethyl)benzidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthetic routes for 2,2'-Bis(trifluoromethyl)benzidine (TFMB), a crucial diamine monomer in the production of high-performance polymers such as polyimides and poly(ester imide) copolymers. These polymers exhibit exceptional thermal stability, optical transparency, and dielectric properties, making them invaluable in the electronics, aerospace, and materials science sectors. This document provides a comprehensive overview of the most viable synthetic pathways, complete with detailed experimental protocols, quantitative data, and mechanistic diagrams to facilitate laboratory-scale synthesis and process optimization.

Introduction

This compound, with the CAS number 341-58-2, is a fluorinated aromatic diamine. The presence of trifluoromethyl groups imparts unique characteristics to the polymers derived from it, including enhanced solubility, high glass transition temperatures, and low dielectric constants. The demand for advanced materials with superior performance has driven the development of efficient and scalable synthetic methods for TFMB. This guide will focus on the most prominent and industrially relevant synthesis strategies.

Recommended Synthetic Pathway: The Grignard Reagent Route

An established industrial process for the synthesis of this compound achieves a high overall yield through a three-step sequence. This route is characterized by its reliability and scalability.[1]

Overall Reaction Scheme:

Caption: Overall workflow of the Grignard reagent route.

Step 1: Homocoupling of 1-Chloro-2-(trifluoromethyl)benzene via Grignard Reagent

The initial step involves the formation of a Grignard reagent from 1-chloro-2-(trifluoromethyl)benzene, which then undergoes an iron-catalyzed homocoupling reaction to yield 2,2'-bis(trifluoromethyl)biphenyl.

Experimental Protocol:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are suspended in anhydrous tetrahydrofuran (B95107) (THF). A solution of 1-chloro-2-(trifluoromethyl)benzene in anhydrous THF is added dropwise to initiate the Grignard reaction. The mixture is gently refluxed to ensure complete formation of 2-(trifluoromethyl)phenylmagnesium chloride.

-

Homocoupling Reaction: In a separate reactor, a catalytic amount of iron(III) chloride is suspended in anhydrous THF. The prepared Grignard reagent solution is then added to this suspension. The reaction is typically carried out in the presence of an oxidizing agent to facilitate the coupling. The reaction mixture is stirred at a controlled temperature until the coupling is complete.

-

Work-up and Purification: The reaction is quenched by the slow addition of a dilute acid solution. The organic layer is separated, and the aqueous layer is extracted with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product, 2,2'-bis(trifluoromethyl)biphenyl, is then purified by distillation or chromatography.

| Intermediate Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 2,2'-Bis(trifluoromethyl)biphenyl | C₁₄H₈F₆ | 290.21 | 567-15-7 |

Step 2: Nitration of 2,2'-Bis(trifluoromethyl)biphenyl

The biphenyl (B1667301) intermediate is subsequently nitrated to introduce nitro groups at the 4 and 4' positions, yielding 2,2'-bis(trifluoromethyl)-4,4'-dinitrobiphenyl.

Experimental Protocol:

-

Reaction Setup: To a cooled solution of 2,2'-bis(trifluoromethyl)biphenyl in a suitable solvent such as concentrated sulfuric acid, a nitrating mixture (a combination of concentrated nitric acid and concentrated sulfuric acid) is added dropwise while maintaining a low temperature (typically 0-10 °C) to control the exothermic reaction.

-

Reaction Execution: The reaction mixture is stirred at a controlled temperature for a specified duration to ensure complete dinitration. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up and Purification: Upon completion, the reaction mixture is carefully poured onto crushed ice, leading to the precipitation of the crude dinitro product. The precipitate is collected by filtration, washed thoroughly with water until neutral, and then dried. The crude 2,2'-bis(trifluoromethyl)-4,4'-dinitrobiphenyl can be further purified by recrystallization from a suitable solvent like ethanol (B145695) or a mixture of ethanol and water.

| Intermediate Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 2,2'-Bis(trifluoromethyl)-4,4'-dinitrobiphenyl | C₁₄H₆F₆N₂O₄ | 380.20 | 641-98-5 |

Step 3: Reduction of 2,2'-Bis(trifluoromethyl)-4,4'-dinitrobiphenyl

The final step is the reduction of the dinitro compound to the corresponding diamine, this compound. Catalytic hydrogenation is the preferred method for this transformation due to its high efficiency and clean reaction profile.

Experimental Protocol:

-

Reaction Setup: The 2,2'-bis(trifluoromethyl)-4,4'-dinitrobiphenyl is dissolved in a suitable solvent, such as ethanol, methanol, or ethyl acetate, in a hydrogenation vessel. A catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%) is added to the solution.

-

Hydrogenation: The vessel is purged with hydrogen gas and then pressurized to the desired hydrogen pressure. The reaction mixture is stirred vigorously at room temperature or slightly elevated temperature until the theoretical amount of hydrogen is consumed. The reaction progress can be monitored by TLC or by observing the cessation of hydrogen uptake.

-

Work-up and Purification: After the reaction is complete, the catalyst is removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure to yield the crude this compound. The product can be purified by recrystallization from a suitable solvent system to obtain a high-purity final product. An industrial process reports a final product yield of 99%.[1]

| Final Product | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Melting Point (°C) |

| This compound | C₁₄H₁₀F₆N₂ | 320.23 | 341-58-2 | 183 |

Alternative Synthetic Pathway: Benzidine (B372746) Rearrangement

An alternative route to this compound involves the acid-catalyzed benzidine rearrangement of 3,3'-bis(trifluoromethyl)hydrazobenzene. While older procedures reported low yields, newer methods have improved the efficiency of this pathway.[2]

Overall Reaction Scheme:

Caption: Overall workflow of the benzidine rearrangement route.

Step 1: Reductive Coupling of m-Nitrobenzotrifluoride

The synthesis of the hydrazobenzene (B1673438) intermediate can be achieved through the reduction of m-nitrobenzotrifluoride.

Experimental Protocol:

-

Reaction Setup: In a reaction vessel, m-nitrobenzotrifluoride is dissolved in a suitable solvent mixture, such as alcohol and an aromatic hydrocarbon.

-

Reduction: Under a nitrogen atmosphere and in the presence of an aqueous inorganic base, zinc powder is used as the reducing agent to facilitate the coupling to 3,3'-bis(trifluoromethyl)hydrazobenzene.

-

Isolation: After the reaction, the solution is acidified and filtered. The resulting solution containing the hydrazo intermediate is directly used in the next step.

Step 2: Benzidine Rearrangement

The key step in this route is the acid-catalyzed rearrangement of the hydrazo intermediate.

Experimental Protocol:

-

Rearrangement: The solution containing 3,3'-bis(trifluoromethyl)hydrazobenzene is treated with a mineral acid, such as concentrated hydrochloric acid or sulfuric acid, at a controlled temperature between 0 and 40 °C. The reaction time typically ranges from 3 to 18 hours.

-

Work-up and Purification: After the rearrangement is complete, the solvent is recovered by phase separation. The aqueous phase, containing the product as a salt, is then neutralized with an inorganic base to a pH of 8-12 to precipitate the free diamine. The solid product is collected by suction filtration, washed with water, and then recrystallized from a suitable solvent. The final product is dried under high vacuum.

Experimental Workflow Diagram

Caption: Comparative experimental workflows for the synthesis of TFMB.

Conclusion

The synthesis of this compound is a critical process for the advancement of high-performance materials. The Grignard reagent route stands out as a robust and high-yielding industrial method. For laboratory-scale synthesis, the benzidine rearrangement offers a viable alternative, with recent improvements enhancing its practicality. The detailed protocols and data presented in this guide are intended to support researchers and professionals in the efficient and successful synthesis of this important monomer. Further optimization of reaction conditions and purification techniques may lead to even greater efficiency and purity, contributing to the development of next-generation polymers and materials.

References

An In-depth Technical Guide to 2,2'-Bis(trifluoromethyl)benzidine (TFMB) Monomer

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Bis(trifluoromethyl)benzidine, commonly referred to as TFMB, is a fluorinated aromatic diamine monomer that plays a crucial role in the synthesis of high-performance polyimides. Its chemical structure, featuring two trifluoromethyl (-CF3) groups on a benzidine (B372746) backbone, imparts a unique combination of properties to the resulting polymers, making them highly sought after for advanced applications in the electronics, aerospace, and potentially, specialized biomedical fields. The rigid, rod-like structure of TFMB, coupled with the electron-withdrawing nature of the trifluoromethyl groups, leads to polymers with exceptional thermal stability, mechanical strength, low dielectric constants, and optical transparency.[1][2][3]

This technical guide provides a comprehensive overview of the chemical and physical properties of the TFMB monomer, detailed experimental protocols for its synthesis and characterization, and its polymerization into high-performance polyimides.

Chemical and Physical Properties of TFMB

The fundamental properties of the TFMB monomer are summarized in the tables below, providing a clear reference for researchers.

General and Physical Properties

| Property | Value | Reference(s) |

| Chemical Name | This compound | [1] |

| Synonyms | TFDB, 4,4'-Diamino-2,2'-bis(trifluoromethyl)biphenyl | [2] |

| CAS Number | 341-58-2 | [1] |

| Molecular Formula | C₁₄H₁₀F₆N₂ | [1] |

| Molecular Weight | 320.24 g/mol | [1] |

| Appearance | White to off-white or light orange powder/crystals | [4] |

| Melting Point | 182 - 186 °C | [2] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, methanol, chloroform, and dichloromethane. | [4] |

Spectroscopic Data

| Spectroscopic Technique | Key Data Points | Reference(s) |

| ¹H NMR | Chemical shifts (δ, ppm) in DMSO-d₆: Aromatic protons. | [5] |

| ¹³C NMR | Spectral data available, showing characteristic peaks for the aromatic carbons and the trifluoromethyl group. | [6] |

| FTIR | Characteristic absorption bands for N-H stretching, aromatic C-H stretching, and C-F stretching. | This is a general characteristic of such molecules. |

Thermal Properties

| Thermal Analysis Technique | Key Observations | Reference(s) |

| Thermogravimetric Analysis (TGA) | High thermal stability, with decomposition temperatures typically above 300°C. | [7][8][9] |

| Differential Scanning Calorimetry (DSC) | Shows a distinct melting endotherm corresponding to its melting point. | [7][8][9] |

Experimental Protocols

Detailed methodologies for the synthesis, characterization, and polymerization of TFMB are provided below.

Synthesis of this compound (TFMB)

A common industrial synthesis route for TFMB involves a three-step process:

-

Grignard Reaction: Formation of 2,2'-Bis(trifluoromethyl)biphenyl from a Grignard reagent derived from 1-chloro-2-(trifluoromethyl)benzene in the presence of an iron(III) chloride catalyst.

-

Nitration: The resulting biphenyl (B1667301) is nitrated to yield 2,2'-Bis(trifluoromethyl)-4,4'-dinitrobiphenyl (B3055354).

-

Reduction: The dinitrobiphenyl is then reduced using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere to produce the final this compound product.

Detailed Protocol for Reduction Step: A protocol for the reduction of 2,2'-bis(trifluoromethyl)-4,4'-dinitrobiphenyl is as follows:

-

Reactants: 2,2'-bis(trifluoromethyl)-4,4'-dinitrobiphenyl, Toluene, 5% Pd/C (50% water content).

-

Apparatus: Stainless steel autoclave.

-

Procedure:

-

Charge the autoclave with 42.5 g of 2,2'-bis(trifluoromethyl)-4,4'-dinitrobiphenyl, 127.5 g of toluene, and 1.8 g of 5% Pd/C.

-

Purge the system thoroughly with hydrogen gas.

-

Pressurize the autoclave with hydrogen to a reaction pressure of 1 MPa.

-

Heat the reaction mixture to 60 °C and maintain for 6 hours with stirring.

-

After the reaction is complete, cool the autoclave, vent the hydrogen, and filter the catalyst.

-

The resulting solution contains the TFMB product.

-

Characterization of TFMB Monomer

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the chemical structure of the synthesized TFMB.

-

Instrumentation: Bruker Avance 500 MHz NMR spectrometer or equivalent.[10][11]

-

Sample Preparation: Dissolve approximately 10-20 mg of the TFMB sample in 0.6 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).[5]

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a standard pulse program for proton NMR.

-

Set a relaxation delay of 1-2 seconds.[5]

-

Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a standard pulse program with proton decoupling.

-

A longer relaxation delay (e.g., 5-10 seconds) may be necessary for quaternary carbons.

-

A larger number of scans will be required compared to ¹H NMR.[5]

-

-

Data Processing: Process the raw data using appropriate NMR software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (DMSO-d₆ at δ 2.50 for ¹H and δ 39.52 for ¹³C).

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Objective: To identify the functional groups present in the TFMB molecule.

-

Instrumentation: Bruker Alpha-P ATR-FTIR spectrometer or equivalent with a diamond ATR crystal.[12][13]

-

Sample Preparation: Place a small amount of the powdered TFMB sample directly onto the ATR crystal.[12][14]

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

-

Data Analysis: Identify the characteristic absorption peaks corresponding to N-H stretching (around 3300-3500 cm⁻¹), aromatic C-H stretching (around 3000-3100 cm⁻¹), C=C stretching in the aromatic ring (around 1400-1600 cm⁻¹), and C-F stretching (around 1100-1300 cm⁻¹).[15]

Thermal Analysis (TGA/DSC)

-

Objective: To evaluate the thermal stability and melting behavior of TFMB.

-

Instrumentation: TA Instruments SDT Q600 or equivalent simultaneous TGA-DSC instrument.[8][9]

-

Procedure:

-

Place a small, accurately weighed sample (5-10 mg) into an aluminum or ceramic pan.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min).

-

For TGA, record the weight loss as a function of temperature to determine the decomposition temperature.

-

For DSC, record the heat flow as a function of temperature to determine the melting point (endothermic peak).[16]

-

Polymerization of TFMB to Polyimide

A common method for synthesizing polyimides from TFMB is a two-step polycondensation reaction with a dianhydride, such as pyromellitic dianhydride (PMDA).[17][18][19][20]

Step 1: Poly(amic acid) Synthesis

-

Reactants: this compound (TFMB), Pyromellitic dianhydride (PMDA), N,N-dimethylformamide (DMF, anhydrous).[21]

-

Apparatus: A three-necked flask equipped with a mechanical stirrer and a nitrogen inlet/outlet.

-

Procedure:

-

In the flask, dissolve a specific molar amount of TFMB in anhydrous DMF under a nitrogen atmosphere at room temperature.

-

Slowly add an equimolar amount of PMDA powder to the stirred solution.

-

Continue stirring at room temperature for 18-24 hours to form a viscous poly(amic acid) solution.[21]

-

Step 2: Thermal Imidization

-

Procedure:

-

Cast the poly(amic acid) solution onto a glass substrate to form a thin film.

-

Place the film in a vacuum oven and subject it to a staged heating program to induce cyclization (imidization) and remove the solvent. A typical heating profile would be: 80 °C for 1 hour, 150 °C for 1 hour, 200 °C for 1 hour, 250 °C for 1 hour, and finally 300 °C for 1 hour.[21]

-

After cooling, the resulting polyimide film can be peeled from the substrate.

-

Mandatory Visualizations

Experimental Workflow for TFMB Synthesis and Characterization

Caption: Workflow for the synthesis and characterization of TFMB monomer.

Logical Relationship of TFMB in Enhancing Polyimide Properties

Caption: How TFMB's structure enhances key polyimide properties.

Signaling Pathways and Drug Development

A thorough review of the scientific literature did not reveal any specific established signaling pathways directly associated with the this compound (TFMB) monomer in the context of drug development. While fluorinated compounds, in general, are of significant interest in medicinal chemistry due to their ability to modulate metabolic stability, binding affinity, and bioavailability of drug candidates, the primary application and research focus of TFMB has been in the field of materials science for the development of high-performance polymers.[22] Its use in applications such as electronics and aerospace materials has driven the bulk of the research, with little to no published data on its specific interactions with biological signaling cascades. Therefore, a diagram of signaling pathways for TFMB cannot be provided at this time. Researchers in drug development may find the unique properties of TFMB-containing polymers of interest for specialized applications such as medical device coatings or drug delivery systems, but direct interaction with signaling pathways has not been a documented area of study.

References

- 1. ossila.com [ossila.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Manufacturer - Quality TFMB,2,2 [riyngroup.com]

- 4. This compound: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 5. 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound(341-58-2) 13C NMR spectrum [chemicalbook.com]

- 7. dspace.library.uvic.ca [dspace.library.uvic.ca]

- 8. researchgate.net [researchgate.net]

- 9. tainstruments.com [tainstruments.com]

- 10. macmillan.princeton.edu [macmillan.princeton.edu]

- 11. sc.edu [sc.edu]

- 12. utsc.utoronto.ca [utsc.utoronto.ca]

- 13. agilent.com [agilent.com]

- 14. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 15. researchgate.net [researchgate.net]

- 16. Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development [cn-henven.com]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. ramprasad.mse.gatech.edu [ramprasad.mse.gatech.edu]

- 20. ntrs.nasa.gov [ntrs.nasa.gov]

- 21. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]

- 22. bluedolphinchemicals.com [bluedolphinchemicals.com]

Spectroscopic Profile of 2,2'-Bis(trifluoromethyl)benzidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 2,2'-Bis(trifluoromethyl)benzidine (TFMB), a key monomer in the synthesis of high-performance polymers. This document compiles available Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopic data, outlines detailed experimental protocols for these analyses, and includes a workflow for a typical application in polymer synthesis.

Spectroscopic Data

The following sections present the available and predicted spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. Below is a summary of the available NMR data for TFMB.

¹H NMR Data

A proton NMR spectrum of this compound has been reported in Deuterated Dimethyl Sulfoxide (DMSO-d₆). The chemical shifts (δ) are provided in parts per million (ppm).

| Protons | Chemical Shift (δ) in ppm |

| Aromatic CH | 6.927 |

| Aromatic CH | 6.886 |

| Aromatic CH | 6.746 |

| Amine (NH₂) | 5.56 |

¹³C NMR Data

¹⁹F NMR Data

Specific experimental ¹⁹F NMR data for this compound is not publicly available. For aromatic compounds, the chemical shift of the trifluoromethyl group typically appears in a distinct region of the ¹⁹F NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule. While a specific experimental spectrum with a complete peak list for this compound is not available, the expected characteristic absorption bands can be predicted based on its molecular structure.

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) |

| Amine (N-H) | Symmetric & Asymmetric Stretch | 3500 - 3300 |

| Aromatic (C-H) | Stretch | 3100 - 3000 |

| Amine (N-H) | Bend | 1650 - 1580 |

| Aromatic (C=C) | Stretch | 1620 - 1450 |

| Carbon-Fluorine (C-F) | Stretch | 1350 - 1100 |

| Aromatic Amine (C-N) | Stretch | 1335 - 1250 |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy Protocol

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

Instrumentation and Data Acquisition:

-

Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Parameters:

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 2-4 seconds.

-

Spectral Width: 0-12 ppm.

-

-

¹³C NMR Parameters:

-

Pulse Sequence: Proton-decoupled single-pulse sequence.

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

-

-

¹⁹F NMR Parameters:

-

Pulse Sequence: Single-pulse sequence, often with proton decoupling.

-

Number of Scans: 64-256.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: A wide spectral window should be used initially to locate the -CF₃ signal.

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H NMR and 39.52 ppm for ¹³C NMR) or an internal standard like Tetramethylsilane (TMS).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

FTIR Spectroscopy Protocol (KBr Pellet Method)

Sample Preparation:

-

Thoroughly dry high-purity potassium bromide (KBr) powder in an oven to remove any absorbed water.

-

In an agate mortar and pestle, grind 1-2 mg of this compound to a fine powder.

-

Add approximately 100-200 mg of the dry KBr powder to the mortar.

-

Gently but thoroughly mix and grind the sample and KBr together to ensure a homogenous mixture.

-

Transfer the mixture to a pellet-forming die.

-

Press the die under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Measurement Mode: Transmission.

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: Acquire a background spectrum of a pure KBr pellet.

Data Processing:

-

Ratio the sample spectrum against the background spectrum to obtain the absorbance or transmittance spectrum.

-

Identify and label the characteristic absorption peaks.

Application in Polyimide Synthesis: A Workflow

This compound is a critical diamine monomer used in the synthesis of high-performance polyimides, valued for their thermal stability, chemical resistance, and excellent dielectric properties. The following diagram illustrates a typical two-step synthesis of a polyimide from TFMB and a dianhydride, such as 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA).

Caption: A typical two-step synthesis workflow for a polyimide film.

This workflow highlights the formation of a soluble poly(amic acid) intermediate, followed by a thermal cyclization step to yield the final, robust polyimide film. This process is fundamental to the production of materials used in advanced electronics and aerospace applications.

A Technical Guide to High-Purity 2,2'-Bis(trifluoromethyl)benzidine for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of high-purity 2,2'-Bis(trifluoromethyl)benzidine (TFMB), a critical building block in the synthesis of advanced polymers and materials with applications in electronics and pharmaceuticals. This document outlines commercial sources for this compound, detailed analytical methodologies for purity assessment and identity confirmation, and a strategic workflow for selecting a high-purity chemical supplier.

Commercial Suppliers of High-Purity this compound

The selection of a reliable supplier is paramount to ensure the quality and reproducibility of research and manufacturing processes. High-purity this compound is available from a number of specialized chemical suppliers. The following table summarizes key information for several commercial sources. It is important to note that purity claims should always be verified by obtaining a lot-specific Certificate of Analysis (CoA).

| Supplier | Reported Purity | Analytical Method for Purity | Other Specifications |

| Chem-Impex | ≥ 99.5% | HPLC[1] | Synonym: 4,4'-Diamino-2,2'-bis(trifluoromethyl)biphenyl, TFMB, TFDB. CAS: 341-58-2.[1] |

| TCI America | >98.0% | GC, Nonaqueous Titration[2] | Synonyms: 4,4'-Diamino-2,2'-bis(trifluoromethyl)biphenyl; TFMB; TFDB. CAS: 341-58-2.[2] |

| Ossila | >99% | Not Specified[3] | Synonym: 4,4'-diamino-2,2'-bis(trifluoromethyl)biphenyl. CAS: 341-58-2.[3] |

| Nordmann | Not Specified | Not Specified | Used as an intermediate in pharmaceutical manufacturing. CAS: 341-58-2.[4] |

| Shanghai Aladdin Biochemical Technology Co., LTD. | 99.62600% (Lot G2404160), 100.00000% (Lot L2417645) | HPLC, Nonaqueous Titration[5][6] | Proton NMR spectrum conforms to structure. CAS: 341-58-2.[5][6] |

| ChemicalBook | Various suppliers listed with purities ranging from 98% to ≥99.9% | HPLC, GC | Platform lists multiple suppliers with varying specifications. |

| Echemi | Various suppliers listed | Not Specified | Platform for sourcing from multiple manufacturers and traders.[7] |

Experimental Protocols

Detailed and validated analytical methods are crucial for verifying the purity and identity of this compound. The following protocols are provided as examples based on established methods for the analysis of aromatic amines and benzidine (B372746) derivatives. Researchers should validate these methods for their specific instrumentation and application.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantitative determination of the purity of this compound and for the detection of related impurities.

1. Instrumentation and Columns:

-

High-Performance Liquid Chromatograph (HPLC) with a UV-Vis or Diode Array Detector (DAD).

-

Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

2. Reagents and Solutions:

-

Acetonitrile (B52724) (HPLC grade).

-

Water (HPLC grade).

-

Formic acid (optional, for mobile phase modification).

-

This compound reference standard.

-

Sample solution: Accurately weigh and dissolve the this compound sample in acetonitrile to a final concentration of approximately 1 mg/mL.

-

Standard solution: Prepare a solution of the reference standard in acetonitrile at the same concentration as the sample solution.

3. Chromatographic Conditions:

-

Mobile Phase: A gradient of acetonitrile and water is typically effective. For example, a starting condition of 50:50 acetonitrile:water, ramping to 95:5 acetonitrile:water over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

4. Procedure:

-

Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

-

Inject the standard solution and record the chromatogram.

-

Inject the sample solution and record the chromatogram.

-

Calculate the purity of the sample by comparing the peak area of the main analyte in the sample chromatogram to the total peak area of all components (area percent method).

Purity Determination by Gas Chromatography (GC)

Gas chromatography is a powerful technique for assessing the purity of volatile and thermally stable compounds like this compound.

1. Instrumentation:

-

Gas Chromatograph (GC) with a Flame Ionization Detector (FID).

-

Capillary column suitable for amine analysis (e.g., a low-to-mid polarity column like a 5% phenyl-methylpolysiloxane).

2. Reagents and Solutions:

-

High-purity solvent for sample dissolution (e.g., acetone (B3395972) or ethyl acetate).

-

This compound reference standard.

-

Sample solution: Prepare a solution of the sample in the chosen solvent at a concentration of approximately 1 mg/mL.

-

Standard solution: Prepare a reference standard solution at the same concentration.

3. Chromatographic Conditions:

-

Injector Temperature: 280 °C.

-

Detector Temperature: 300 °C.

-

Oven Temperature Program: Start at 150 °C, hold for 2 minutes, then ramp up to 280 °C at a rate of 10 °C/min, and hold for 10 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

Injection Mode: Split or splitless, depending on the required sensitivity.

4. Procedure:

-

Inject the standard solution to determine the retention time and response of the pure compound.

-

Inject the sample solution.

-

Calculate the purity based on the area percent of the main peak in the sample chromatogram.

Identity Confirmation by NMR and FTIR Spectroscopy

Confirmation of the chemical structure is a critical quality control step.

1. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:

-

Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

Procedure: Dissolve a small amount of the sample in the deuterated solvent and acquire the ¹H NMR spectrum. The resulting spectrum should be consistent with the known structure of this compound, showing the characteristic aromatic proton signals. A Certificate of Analysis for this compound confirms that the proton NMR spectrum should conform to the expected structure.[5][6]

2. Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory.

-

Procedure: Acquire the FTIR spectrum. The spectrum should exhibit characteristic absorption bands for the N-H stretches of the primary amine groups (typically in the range of 3300-3500 cm⁻¹), C-F stretches of the trifluoromethyl groups (around 1100-1300 cm⁻¹), and aromatic C-H and C=C vibrations.

Workflow for Supplier Selection

The selection of a high-purity chemical supplier is a multi-step process that requires careful evaluation. The following diagram illustrates a logical workflow for this process.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 341-58-2 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 3. ossila.com [ossila.com]

- 4. This compound (341-58-2) at Nordmann - nordmann.global [nordmann.global]

- 5. ald-pub-files.oss-cn-shanghai.aliyuncs.com [ald-pub-files.oss-cn-shanghai.aliyuncs.com]

- 6. ald-pub-files.oss-cn-shanghai.aliyuncs.com [ald-pub-files.oss-cn-shanghai.aliyuncs.com]

- 7. echemi.com [echemi.com]

The Strategic Role of Trifluoromethyl Groups in Benzidine Derivatives: A Technical Guide

Executive Summary: The introduction of trifluoromethyl (CF3) groups onto the benzidine (B372746) scaffold is a powerful medicinal chemistry strategy for optimizing drug-like properties. This guide explores the multifaceted roles of the CF3 group, detailing its profound impact on the physicochemical properties, metabolic stability, and biological activity of benzidine derivatives. By leveraging its strong electron-withdrawing nature and high lipophilicity, the trifluoromethyl group offers a valuable tool for researchers and drug development professionals to enhance the potency, selectivity, and pharmacokinetic profiles of novel therapeutic agents. This document provides an in-depth analysis of these effects, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Introduction to Trifluoromethylation in Drug Design

Benzidine, or 4,4'-diaminobiphenyl, is an aromatic diamine that has served as a foundational scaffold in various chemical industries. While its historical use in dye manufacturing has been curtailed due to toxicity concerns, its rigid biphenyl (B1667301) structure remains a person of interest for designing molecules that can interact with biological targets. In modern drug discovery, the strategic modification of such scaffolds is paramount to achieving desired therapeutic effects while minimizing off-target toxicity.

One of the most impactful strategies in contemporary medicinal chemistry is the incorporation of fluorine, often in the form of a trifluoromethyl (CF3) group. The CF3 group is a unique substituent with a combination of properties that can dramatically alter a molecule's behavior in a biological system. Its introduction is a key tactic for overcoming common challenges in drug development, such as poor metabolic stability and low bioavailability.

This guide focuses specifically on the role of trifluoromethyl groups when appended to benzidine derivatives, providing a technical overview for researchers in drug development.

Physicochemical Impact of Trifluoromethyl Groups

The introduction of one or more CF3 groups to the benzidine core has a predictable and significant impact on several key physicochemical parameters that govern a molecule's pharmacokinetic and pharmacodynamic profile.

Electronic Effects and Acidity (pKa)

The trifluoromethyl group is one of the strongest electron-withdrawing groups used in medicinal chemistry. This property arises from the high electronegativity of the three fluorine atoms. When attached to the aromatic rings of benzidine, the CF3 group significantly reduces the electron density of the entire ring system.

This electron-withdrawing effect has a direct impact on the basicity of the amino groups. The lone pairs on the nitrogen atoms are less available for protonation, resulting in a lower pKa compared to the parent benzidine molecule. A lower pKa means the molecule is less basic. This modulation of ionization is critical for optimizing a drug's solubility, receptor binding interactions, and its ability to permeate cell membranes. For instance, a less basic compound may have improved oral absorption as it is less likely to be protonated in the acidic environment of the stomach.

Lipophilicity (LogP)

Lipophilicity, often measured as the logarithm of the partition coefficient (LogP), is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The trifluoromethyl group is substantially more lipophilic than a hydrogen atom or a methyl group. Consequently, adding CF3 groups to the benzidine scaffold markedly increases its LogP value.

This increased lipophilicity can enhance the molecule's ability to cross biological membranes, including the intestinal lining for oral absorption and the blood-brain barrier for central nervous system targets. However, an excessive increase in lipophilicity can also lead to challenges such as poor aqueous solubility and increased binding to plasma proteins, which can reduce the free fraction of the drug available to interact with its target.

Metabolic Stability

A major advantage of incorporating CF3 groups is the enhancement of metabolic stability. Aromatic rings are often susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, which typically involves hydroxylation of a C-H bond. The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it highly resistant to enzymatic cleavage.

By placing a trifluoromethyl group at a position on the benzidine ring that is susceptible to metabolic oxidation, that metabolic pathway can be effectively blocked. This "metabolic blocking" strategy can lead to a longer drug half-life, reduced clearance, improved oral bioavailability, and a more predictable pharmacokinetic profile in patients.

Quantitative Data Presentation

To illustrate the impact of trifluoromethylation, the following table summarizes key physicochemical properties for benzidine and a representative trifluoromethylated derivative, 3,3'-bis(trifluoromethyl)benzidine (B1273166).

| Compound | Structure | pKa | LogP | Rationale for Property Change |

| Benzidine |  | pKa1: 4.3pKa2: 3.3[1] | 1.34[1] | Baseline values for the unsubstituted aromatic diamine. |

| 3,3'-Bis(trifluoromethyl)benzidine |  | Predicted < 3.3 | 5.72 (Calculated)[2] | pKa: The strong electron-withdrawing CF3 groups significantly reduce the electron density on the aromatic rings, making the amino groups less basic and thus lowering the pKa. LogP: The two highly lipophilic CF3 groups dramatically increase the overall lipophilicity of the molecule compared to the parent structure. |

Synthesis and Experimental Protocols

The synthesis of trifluoromethylated benzidine derivatives often involves multi-step sequences. A common strategy is the reductive coupling of a nitroaromatic precursor followed by a benzidine rearrangement.

Example Synthesis: 2,2'-Bis(trifluoromethyl)-4,4'-diaminobiphenyl (TFMB)

This protocol is a representative procedure based on methods described in the patent literature for the synthesis of TFMB, a common building block.[3][4][5]

Workflow for the Synthesis of TFMB

Caption: General workflow for the synthesis of 2,2'-Bis(trifluoromethyl)-4,4'-diaminobiphenyl (TFMB).

Experimental Protocol:

-

Step 1: Reduction to Hydrazobenzene (B1673438) Derivative

-

To a 500 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add m-nitrobenzotrifluoride (e.g., 35.4 g), toluene (66.5 g), and methanol (51.2 g).

-

Under a nitrogen atmosphere, add a 40% aqueous solution of sodium hydroxide (B78521) (13.6 g).

-

Heat the mixture to 65 °C.

-

Slowly add zinc powder (47.3 g) over a period of 2 hours while maintaining the temperature at 65 °C.

-

After the addition is complete, continue stirring at 65 °C for an additional 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and filter to remove the zinc salts. The filtrate, containing the 3,3'-bis(trifluoromethyl)hydrazobenzene intermediate in solution, is carried forward to the next step.

-

-

Step 2: Benzidine Rearrangement and Isolation

-

Transfer the toluene/methanol solution of the hydrazobenzene derivative to a reaction vessel equipped with a stirrer and dropping funnel.

-

Cool the solution to 25 °C in a water bath.

-

Slowly add concentrated hydrochloric acid (e.g., 22.1 g) dropwise while maintaining the temperature at 25 °C.

-

After the addition, stir the mixture vigorously for 3 hours at 25 °C to facilitate the rearrangement.

-

After the reaction is complete, carefully neutralize the mixture by adding a concentrated aqueous solution of sodium hydroxide until the pH is approximately 12.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with toluene.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the toluene solution under reduced pressure to induce crystallization.

-

Collect the resulting solid by filtration and recrystallize from a suitable solvent (e.g., ethanol/water) to yield pure 2,2'-bis(trifluoromethyl)-4,4'-diaminobiphenyl (TFMB) as a crystalline solid.

-

Protocol: In Vitro Metabolic Stability Assay

This protocol outlines a typical procedure to assess and compare the metabolic stability of a parent compound and its trifluoromethylated analog using liver microsomes.

Caption: Hypothetical inhibition of a Receptor Tyrosine Kinase (RTK) signaling pathway.

In this model, the trifluoromethylated benzidine derivative acts as a competitive inhibitor at the ATP-binding site of the RTK. This prevents the autophosphorylation and activation of the receptor that would normally be triggered by growth factor binding. As a result, the downstream signaling cascade is blocked, leading to an inhibition of transcription factors that drive cell proliferation and survival. The enhanced properties conferred by the CF3 group, such as increased binding affinity and metabolic stability, would hypothetically lead to a more potent and durable inhibition of this pathway compared to a non-fluorinated analog.

Conclusion

The strategic incorporation of trifluoromethyl groups is a proven and effective strategy in the design of benzidine derivatives for drug discovery. These groups exert a powerful influence on the molecule's electronic properties, lipophilicity, and metabolic stability, which are critical determinants of its overall therapeutic potential. The ability to block metabolic hotspots leads to improved pharmacokinetic profiles, while the modulation of pKa and LogP can be fine-tuned to optimize target engagement and cellular permeability. As researchers continue to explore the vast chemical space of benzidine-based scaffolds, the trifluoromethyl group will undoubtedly remain a cornerstone of rational drug design, enabling the development of more potent, selective, and effective therapeutic agents.

References

- 1. Benzidine | C12H12N2 | CID 7111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. JP4942511B2 - Method for producing 2,2'-bis (trifluoromethyl) -4,4'-diaminobiphenyl - Google Patents [patents.google.com]

- 4. CN112939796A - Synthetic method of 2,2 '-bis (trifluoromethyl) -4,4' -diaminobiphenyl - Google Patents [patents.google.com]

- 5. US20090069602A1 - Process for Producing 2,2'-Bis(Trifluoromethyl)-4,4'-Diaminobiphenyl - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols: One-Step vs. Two-Step Polymerization of TFMB-Based Polyimides

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comparative overview of the one-step and two-step polymerization methods for synthesizing polyimides based on 2,2′-bis(trifluoromethyl)benzidine (TFMB). This document includes detailed experimental protocols, a summary of key performance data, and potential applications in drug development.

Introduction

Polyimides derived from TFMB are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, low dielectric constant, and optical transparency. The incorporation of trifluoromethyl (-CF3) groups into the polymer backbone disrupts chain packing and reduces intermolecular charge-transfer complexes, leading to enhanced solubility and colorless films. These properties make TFMB-based polyimides attractive for a range of applications, from microelectronics to advanced biomedical uses, including drug delivery systems.

The properties of TFMB-based polyimides are significantly influenced by the chosen polymerization method. The two primary routes are the one-step high-temperature polycondensation and the two-step method involving the formation of a poly(amic acid) (PAA) precursor. The selection of the synthesis route depends on the desired final properties, processability requirements, and the specific monomers used.

Comparison of Polymerization Methods

The one-step and two-step methods offer distinct advantages and disadvantages that should be considered based on the intended application.

| Feature | One-Step Method (High-Temperature Polycondensation) | Two-Step Method (via Poly(amic acid)) |

| Process | Direct polymerization of monomers at high temperatures (180-220°C) in a high-boiling solvent.[1] | Formation of a soluble poly(amic acid) precursor at low temperatures, followed by thermal or chemical imidization.[1][2] |

| Advantages | - Often yields polymers with higher molecular weight and improved mechanical properties.[3] - Can lead to a higher degree of crystallinity.[1] - Shorter reaction time for polymerization and imidization. | - The soluble poly(amic acid) intermediate allows for easier processing (e.g., casting of films, spinning of fibers).[1][2] - Imidization can be carried out at lower temperatures, which is beneficial for temperature-sensitive applications. |

| Disadvantages | - Requires high boiling point solvents, which can be difficult to remove. - The resulting polyimide may have limited solubility, making processing challenging. | - The poly(amic acid) precursor can be susceptible to hydrolytic degradation, affecting the final polymer's molecular weight. - Incomplete imidization can lead to inferior thermal and mechanical properties. |

| Typical Solvents | m-cresol (B1676322), nitrobenzene[1] | N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc)[1][2] |

Quantitative Data Summary

The following tables summarize key properties of TFMB-based polyimides, with a focus on the commonly synthesized 6FDA-TFMB polyimide, derived from 4,4′-(hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA) and TFMB.

Table 1: Thermal Properties of 6FDA-TFMB Polyimide

| Property | One-Step Method | Two-Step Method | Reference |

| Glass Transition Temperature (Tg) | ~330-366 °C | ~282-305 °C | [4][5] |

| 5% Weight Loss Temperature (Td5%) | > 535 °C | ~541 °C | [4][5] |

| Coefficient of Thermal Expansion (CTE) | ~30-50 ppm/°C | ~40-60 ppm/°C | [6] |

Table 2: Mechanical and Physical Properties of 6FDA-TFMB Polyimide Films

| Property | One-Step Method | Two-Step Method | Reference |

| Tensile Strength | 95 - 145 MPa | 90 - 120 MPa | [5] |

| Elongation at Break | 5 - 10 % | 6 - 15 % | |

| Water Absorption | < 0.5 % | < 0.65 % | [7] |

| Dielectric Constant (1 MHz) | ~2.6 - 2.8 | ~2.7 - 2.9 | |

| Optical Transmittance (@500 nm) | > 85% | > 87% | [8] |

Note: The properties can vary depending on the specific reaction conditions, film preparation methods, and characterization techniques.

Experimental Protocols

The following are generalized protocols for the synthesis of 6FDA-TFMB polyimide. Researchers should optimize these procedures for their specific equipment and purity of reagents.

Protocol 1: One-Step High-Temperature Solution Polycondensation

This method involves the direct reaction of the dianhydride and diamine in a high-boiling solvent with azeotropic removal of water.

Materials:

-

4,4′-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)

-

2,2′-Bis(trifluoromethyl)benzidine (TFMB)

-

m-cresol (anhydrous)

-

Isoquinoline (B145761) (catalyst)

-

Toluene (B28343) (for azeotropic removal of water)

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap with a condenser, add equimolar amounts of 6FDA and TFMB.

-

Add anhydrous m-cresol to achieve a solids concentration of 15-20% (w/w).

-

Add a catalytic amount of isoquinoline (e.g., 1-2% of the total monomer weight).

-

Add toluene (approximately 10% of the m-cresol volume) to the reaction mixture.

-

Purge the flask with a gentle stream of nitrogen for at least 30 minutes to ensure an inert atmosphere.

-

Heat the reaction mixture to 180-200°C with vigorous stirring. Water formed during imidization will be removed azeotropically with toluene and collected in the Dean-Stark trap.

-

Continue the reaction for 4-6 hours, or until the viscosity of the solution significantly increases.

-

Cool the reaction mixture to room temperature.

-

Precipitate the polymer by slowly pouring the viscous solution into a large excess of methanol with stirring.

-

Filter the fibrous polymer, wash it thoroughly with methanol, and dry it in a vacuum oven at 120°C for 24 hours.

Protocol 2: Two-Step Polymerization via Poly(amic acid) and Thermal Imidization

This is the most common method, involving the formation of a soluble poly(amic acid) precursor, which is then converted to the polyimide.

Part A: Synthesis of Poly(amic acid) (PAA)

-

In a dry, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve an equimolar amount of TFMB in anhydrous N,N-dimethylacetamide (DMAc) to achieve a solids concentration of 15-20% (w/w).[4]

-

Cool the solution to 0-5°C using an ice bath.

-

Slowly add an equimolar amount of 6FDA powder to the stirred diamine solution in small portions to control the exothermic reaction.

-

After the complete addition of 6FDA, allow the reaction mixture to warm to room temperature and continue stirring under a nitrogen atmosphere for 12-24 hours. A viscous, clear PAA solution will be formed.[4]

Part B: Thermal Imidization

-

Cast the PAA solution onto a clean glass substrate using a doctor blade to obtain a film of uniform thickness.

-

Place the cast film in a programmable oven and subject it to a stepwise heating program to gradually remove the solvent and induce cyclization. A typical heating schedule is:

-

80°C for 2 hours

-

150°C for 1 hour

-

200°C for 1 hour

-

250°C for 1 hour

-

300°C for 1 hour (under vacuum or inert atmosphere)

-

-

After the thermal treatment, cool the oven slowly to room temperature.

-

Immerse the glass substrate in deionized water to detach the polyimide film.

-

Dry the freestanding film in a vacuum oven at 120°C for 12 hours.

Visualization of Polymerization Workflows

The following diagrams illustrate the logical flow of the one-step and two-step polymerization processes.

Applications in Drug Development

The unique properties of fluorinated polyimides, such as those based on TFMB, make them promising candidates for various biomedical applications, including controlled drug delivery.[9] Their biocompatibility, chemical inertness, and tunable mechanical properties are highly advantageous in this field.[10]

Key Advantages for Drug Delivery:

-

Biocompatibility: Fluoropolymers often exhibit good biocompatibility, which is essential for in-vivo applications.[9][10]

-

Controlled Release: The polymer matrix can be engineered to control the diffusion and release rate of encapsulated drugs.

-

Fabrication of Delivery Systems: The solubility of TFMB-based polyimides in certain solvents allows for their fabrication into various drug delivery vehicles, such as films, microparticles, and coatings for medical devices.

-

Thermal Stability: The high thermal stability of polyimides allows for sterilization methods that might not be suitable for other polymers.

A potential workflow for developing a TFMB-based polyimide drug delivery system is outlined below.

References

- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]